Cas no 26106-63-8 (Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Tetrahydrofuran-2,3,4,5-tetracarboxylic acid
- Tetrahydrofurantetracarboxylic acid.
- ar-Tetrahydrofuran-2,3,4,5-tetracarboxylic acid
- Tetrahydro-2,3,4,5-furantetracarboxylic acid
- TETRAHYDROFURAN-2R,3T,4T,5C-TETRACARBOXYLIC ACID
- TIMTEC-BB SBB006505
- 2,3,4,5-Furantetracarboxylicacid, tetrahydro-
- oxolane-2,3,4,5-tetracarboxylic acid
- 2,5-anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid
- 5-tetrahydrofuran tetracarboxylic acid
- tetrahydrofurantetracarboxylic acid
- MLS002707196
- TETRAHYDROFURAN-2,3,4,5-TETRACARBOXYLICACID
- C8H8O9
- NSC122277
- UFOIOXZLTXNHQH-UHFFFAOYSA-N
- Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers
- SBB006505
- 2233AB
- SMR001488805
- CHEMBL1701934
- DTXSID60948994
- AS-66950
- DB-046835
- 2,3,4,5-Furantetracarboxylic acid, tetrahydro-
- MFCD00005364
- NSC 122277
- EINECS 247-461-6
- 26106-63-8
- SCHEMBL65893
- NSC-122277
- T0975
- NS00050517
- D92427
- AKOS016011198
- CS-0182941
- Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid
-
- MDL: MFCD00005364
- インチ: 1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
- InChIKey: UFOIOXZLTXNHQH-UHFFFAOYSA-N
- ほほえんだ: O1C([H])(C(=O)O[H])C([H])(C(=O)O[H])C([H])(C(=O)O[H])C1([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 248.01700
- どういたいしつりょう: 248.01683183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 158
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -1.8
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.6275 (rough estimate)
- ゆうかいてん: 205 °C (dec.)(lit.)
- ふってん: 597.011°C at 760 mmHg
- フラッシュポイント: 243.9±23.6 °C
- 屈折率: 1.6300 (estimate)
- すいようせい: very faint turbidity
- PSA: 158.43000
- LogP: -1.67540
- ようかいせい: 未確定
- じょうきあつ: 0.0±3.6 mmHg at 25°C
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R36/37/38
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253611-500g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid |
26106-63-8 | 98% | 500g |
¥8002 | 2023-04-14 | |
eNovation Chemicals LLC | D747009-100g |
2,3,4,5-Furantetracarboxylic acid, tetrahydro- |
26106-63-8 | 98.0% | 100g |
$290 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865911-100g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |
26106-63-8 | ≥98% | 100g |
¥1,980.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865911-25g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |
26106-63-8 | ≥98% | 25g |
¥549.00 | 2022-08-31 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0975-25G |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |
26106-63-8 | >98.0%(GC)(T) | 25g |
¥695.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865911-1g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |
26106-63-8 | ≥98% | 1g |
¥48.00 | 2022-08-31 | |
TRC | T795523-1g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |
26106-63-8 | 1g |
$ 60.00 | 2022-06-02 | ||
Chemenu | CM195796-25g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid |
26106-63-8 | 95% | 25g |
$73 | 2023-02-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-474958-25 g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid, |
26106-63-8 | 25g |
¥978.00 | 2023-07-11 | ||
abcr | AB135402-500 g |
Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, 98%; . |
26106-63-8 | 98% | 500 g |
€1,482.00 | 2023-07-20 |
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 関連文献
-
Lei Zhang,Zhao-Ji Li,Qi-Pu Lin,Jian Zhang,Pei-Xiu Yin,Ye-Yan Qin,Jian-Kai Cheng,Yuan-Gen Yao CrystEngComm 2009 11 1934
-
Pierre Thuéry CrystEngComm 2013 15 6533
-
Pierre Thuéry CrystEngComm 2008 10 808
-
Pierre Thuéry Chem. Commun. 2006 853
-
Pierre Thuéry Chem. Commun. 2006 853
-
6. Configuration determination of flexible tetracarboxylate ligands in two supramolecular structuresLei Zhang,Qi-Pu Lin,Zhao-Ji Li,Jian Zhang,Ye-Yan Qin,Jian-Kai Cheng,Yuan-Gen Yao CrystEngComm 2009 11 1201
-
La-Sheng Long CrystEngComm 2010 12 1354
-
Ru-Xin Yao,Zheng-Ming Hao,Cai-Hong Guo,Xian-Ming Zhang CrystEngComm 2010 12 4416
-
Lin Cui,Xin-Jun Luan,Cui-Ping Zhang,Yi-Fan Kang,Wen-Tao Zhang,Yao-Yu Wang,Qi-Zhen Shi Dalton Trans. 2013 42 1637
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acidに関する追加情報
Introduction to Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid (CAS No. 26106-63-8) and Its Emerging Applications in Chemical Biology
Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid, identified by the chemical compound identifier CAS No. 26106-63-8, is a highly functionalized cyclic dicarboxylic acid derivative with significant applications in the field of chemical biology and pharmaceutical research. This compound, characterized by its four-carboxylate substituents on a tetrahydrofuran (THF) backbone, has garnered attention due to its unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid consists of a saturated cyclic ether ring with four carboxylic acid groups strategically positioned at the 2, 3, 4, and 5 positions. This arrangement imparts exceptional reactivity and versatility, enabling its use in diverse synthetic pathways. The presence of multiple carboxylate groups allows for facile conjugation with other biomolecules, making it an ideal candidate for the development of novel bioconjugates and drug candidates.
In recent years, the pharmaceutical industry has seen a surge in the demand for advanced intermediates capable of facilitating the synthesis of complex molecules. Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid has emerged as a critical building block in this context. Its ability to undergo selective reactions such as esterification, amidation, and cyclization has made it indispensable in the construction of peptidomimetics and heterocyclic scaffolds. These scaffolds are often employed in the design of small-molecule inhibitors targeting various biological pathways.
One of the most compelling aspects of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid is its role in the synthesis of functionalized polymers and materials. The carboxylate groups provide excellent sites for polymerization and cross-linking reactions, leading to the development of novel materials with tailored properties. These materials have potential applications in drug delivery systems, where precise control over molecular architecture is crucial for optimizing bioavailability and therapeutic efficacy.
Recent studies have highlighted the utility of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid in the development of protease inhibitors. Proteases are enzymes that play a pivotal role in numerous physiological processes and are often implicated in diseases such as cancer and inflammation. By leveraging the structural features of this compound, researchers have been able to design inhibitors that exhibit high specificity and potency. For instance, derivatives of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and have been linked to tumor progression.
The versatility of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid extends beyond its role as a synthetic intermediate. It has also been explored as a chiral building block in asymmetric synthesis. The tetrahydrofuran ring provides a stable platform for introducing chirality at multiple positions, enabling the synthesis of enantiomerically pure compounds. Such compounds are highly sought after in pharmaceuticals due to their improved pharmacokinetic properties.
In addition to its applications in drug discovery and material science, Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid has found utility in biochemical research. Its ability to act as a ligand or chelating agent has been exploited in studies involving metal ion coordination chemistry. This has opened up new avenues for understanding metalloprotein function and designing metal-based therapeutics.
The growing interest in green chemistry has also spurred research into sustainable synthetic routes for Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid. Researchers are exploring biocatalytic methods and solvent-free reactions to minimize waste and energy consumption. These efforts align with broader industry trends aimed at reducing the environmental footprint of chemical synthesis while maintaining high yields and purity standards.
Looking ahead, Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid is poised to play an even more significant role in advancing chemical biology research. As our understanding of biological systems continues to evolve, so too will our need for innovative tools to study them at the molecular level. The unique properties of this compound make it well-suited to meet these challenges head-on.
26106-63-8 (Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid) 関連製品
- 636-48-6(2-Ethylsuccinic acid)
- 469-77-2(Spiculisporic acid)
- 27750-13-6(D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone)
- 6863-58-7(Butane, 2,2'-oxybis-)
- 10303-64-7(DL-LEUCIC ACID)
- 4702-32-3(DL-Isocitric Acid Lactone)
- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)
- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

